1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethane-1,2-dione
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Overview
Description
1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethane-1,2-dione is an organic compound that features a methoxy-substituted phenyl ring and a piperidine ring connected through an ethanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of an oxidizing agent to form the desired ethanedione compound. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanedione moiety to alcohols or alkanes.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethanone: Similar structure but lacks the ethanedione moiety.
1-(4-Methoxyphenyl)-2-(morpholin-1-yl)ethane-1,2-dione: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted phenyl ring and piperidine ring contribute to its versatility in various applications.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C14H17NO3/c1-18-12-7-5-11(6-8-12)13(16)14(17)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
FBVALJHGSBSKNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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